molecular formula C12H10O B14362991 Benzene, (5-methoxy-1,3-pentadiynyl)- CAS No. 91368-24-0

Benzene, (5-methoxy-1,3-pentadiynyl)-

Cat. No.: B14362991
CAS No.: 91368-24-0
M. Wt: 170.21 g/mol
InChI Key: FFTLVFZJBSTUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, (5-methoxy-1,3-pentadiynyl)- is a substituted benzene derivative featuring a methoxy group (-OCH₃) at the 5-position and a pentadiynyl (-C≡C-C≡C-CH₂-) substituent at the 1,3-positions. Methoxy groups are electron-donating, while alkynyl substituents (like pentadiynyl) are electron-withdrawing, creating a unique electronic profile that may influence reactivity, stability, and interactions with biological systems.

Properties

CAS No.

91368-24-0

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

5-methoxypenta-1,3-diynylbenzene

InChI

InChI=1S/C12H10O/c1-13-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,11H2,1H3

InChI Key

FFTLVFZJBSTUOS-UHFFFAOYSA-N

Canonical SMILES

COCC#CC#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methoxy-1,3-pentadiynyl)- typically involves the coupling of a benzene derivative with a 5-methoxy-1,3-pentadiynyl group. This can be achieved through various organic synthesis techniques, including:

    Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Heck Reaction: This palladium-catalyzed coupling reaction involves the reaction of an aryl halide with an alkene.

Industrial Production Methods: Industrial production of Benzene, (5-methoxy-1,3-pentadiynyl)- may involve large-scale Sonogashira or Heck reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, (5-methoxy-1,3-pentadiynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), Sulfuric acid (H2SO4), Nitric acid (HNO3)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alkenes

    Substitution: Halogenated benzenes, nitrobenzenes

Scientific Research Applications

Chemistry: Benzene, (5-methoxy-1,3-pentadiynyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, Benzene, (5-methoxy-1,3-pentadiynyl)- can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, (5-methoxy-1,3-pentadiynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the formation of covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Substituent Type and Position

  • Benzene, (1-butyloctyl)- (CAS 2719-63-3): Features a linear alkyl chain (C12) at the 1-position. Alkyl groups are electron-donating, enhancing ring stability but reducing electrophilic substitution reactivity compared to alkynyl substituents .
  • Benzene, 5-methoxy-1,3-dimethyl-2-(methylsulfinyl)- (CAS 55661-07-9): Contains methoxy, methyl, and sulfinyl groups.
  • Benzene, 1-ethyl-4-methoxy-2-methyl (CAS 61000-06-4): Combines methoxy, ethyl, and methyl substituents. Bulky alkyl groups may sterically hinder reactions, whereas the linear pentadiynyl chain in the target compound could allow for conjugation and planar geometry .

Molecular Weight and Formula

Compound Name Molecular Formula Molecular Weight (g/mol)
Benzene, (5-methoxy-1,3-pentadiynyl)-* C₁₂H₁₀O (inferred) ~170.21 (estimated)
Benzene, (1-butyloctyl)- C₁₈H₂₈ 244.42
Benzene, 5-methoxy-1,3-dimethyl-2-(methylsulfinyl)- C₁₀H₁₄O₂S 198.28
Benzene, 1-ethyl-4-methoxy-2-methyl C₁₀H₁₄O 150.22

*Estimated based on substituent contributions.

Reactivity and Stability

  • Electrophilic Substitution : Methoxy groups activate the benzene ring toward electrophilic attack at ortho/para positions. However, the electron-withdrawing pentadiynyl group in the target compound may counteract this activation, directing reactions to meta positions. In contrast, alkyl-substituted analogs (e.g., Benzene, (1-butyloctyl)-) exhibit typical ortho/para selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.